molecular formula C12H8F3NO3 B2873626 Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 836619-82-0

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2873626
CAS No.: 836619-82-0
M. Wt: 271.195
InChI Key: SREYUBSTHJZZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8F3NO3 . It has a molecular weight of 271.19 g/mol . This compound is used in research and has been provided by various suppliers for research use .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound also contains three fluorine atoms and an ethyl ester group .


Physical and Chemical Properties Analysis

This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various chemical syntheses and reactions, demonstrating its versatility in organic chemistry. One study details the preparation of Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction, followed by nucleophilic addition and cyclocondensation reactions to yield 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines. This process underscores the compound's utility in creating complex heterocyclic structures, which are crucial in medicinal chemistry and drug design (Zahra et al., 2007).

Regioselective Displacement Reactions

Another key application is demonstrated through regioselective displacement reactions, where ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate undergoes nucleophilic displacement, allowing for the introduction of various nucleophiles into specific positions of the quinolone ring. This highlights its role in synthesizing substituted quinolones, compounds with significant antibacterial properties (Shibamori et al., 1990).

Antibacterial Activity

The synthesis and antibacterial activity of derivatives of quinolonecarboxylic acids also represent a critical area of research. Ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids have been synthesized, demonstrating the compound's potential as a scaffold for developing new antibacterial agents. The ability to intramolecularly cyclize these esters into 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives further underscores its versatility in drug synthesis (Nosova et al., 2002).

Advanced Synthesis Techniques

Innovative synthesis techniques utilizing this compound have been developed, such as the microwave-assisted synthesis catalyzed by aluminium metal. This method not only simplifies the synthesis process but also improves yield, demonstrating the compound's role in facilitating more efficient and sustainable chemical syntheses (Bao-an, 2012).

Safety and Hazards

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Properties

IUPAC Name

ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-2-19-12(18)5-4-16-7-3-6(13)9(14)10(15)8(7)11(5)17/h3-4H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREYUBSTHJZZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C(=C2C1=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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